methyl 3-[4-([1,1'-biphenyl]-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[4-([1,1'-biphenyl]-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate is a synthetic organic compound with intriguing structural features that make it relevant in various fields of scientific research. Its complex structure combines a biphenyl group, a triazole ring, and a thiophene ring, each contributing to its unique properties and reactivity.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. It is known that bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets.
Mode of Action
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities associated with similar compounds, it is likely that the compound affects multiple biochemical pathways .
Pharmacokinetics
The molecular weight of the compound is 1682344 , which is within the range typically associated with good bioavailability.
Result of Action
Similar compounds have been found to possess various biological activities , suggesting that the compound could have a wide range of effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[4-([1,1'-biphenyl]-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate typically involves a multistep process One common approach starts with the preparation of the 1,2,3-triazole ring via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne Subsequent coupling of the triazole derivative with a biphenyl carboxylic acid through an amide or ester formation reaction can follow
Industrial Production Methods
In an industrial context, large-scale production may involve continuous flow reactors to optimize the reaction conditions and improve yields. The precise reaction parameters, such as temperature, pressure, and choice of catalysts, are adjusted to ensure the highest efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-([1,1'-biphenyl]-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate undergoes various chemical reactions:
Oxidation: This compound can be oxidized to introduce functional groups or modify its electronic properties.
Reduction: It can be reduced to yield derivatives with different reactivities or to protect certain functional groups temporarily.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) facilitate substitution reactions.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of alcohols or amines.
Substitution: Generation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a precursor for synthesizing more complex molecules. Its unique structural features make it valuable in designing new materials and catalysts.
Biology
Biologically, it may interact with various biomolecules, making it a candidate for studying enzyme-inhibitor interactions or as a molecular probe in cellular assays.
Medicine
In medicine, derivatives of this compound are investigated for their potential pharmaceutical properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
Industrially, it is used in the development of advanced materials, such as conducting polymers and organic semiconductors, due to its electronic properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[4-(phenylcarbonyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate: A simpler analogue lacking the biphenyl structure.
Methyl 3-[4-(1,1'-biphenyl-4-yl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate: Similar but with different functional groups on the biphenyl ring.
Uniqueness
The presence of the biphenyl group in methyl 3-[4-([1,1'-biphenyl]-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate introduces additional aromaticity and steric bulk, influencing its reactivity and interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
methyl 3-[4-(4-phenylbenzoyl)triazol-1-yl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3S/c1-27-21(26)20-18(11-12-28-20)24-13-17(22-23-24)19(25)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEPDTQEZQTNEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)N2C=C(N=N2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.